Cas no 2034378-57-7 (5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide)

5-Methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core linked to a piperidine moiety substituted with a 1,2,5-thiadiazole group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules targeting central nervous system (CNS) or enzyme modulation applications. The presence of both oxazole and thiadiazole rings enhances its binding affinity and selectivity due to their electron-rich nature and hydrogen-bonding capabilities. The piperidine spacer improves solubility and pharmacokinetic properties. This compound is of interest in drug discovery for its balanced lipophilicity and structural versatility, making it a candidate for further derivatization in the development of novel therapeutics.
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide structure
2034378-57-7 structure
商品名:5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
CAS番号:2034378-57-7
MF:C12H15N5O2S
メガワット:293.344800233841
CID:5336032

5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide
    • 5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
    • インチ: 1S/C12H15N5O2S/c1-8-6-10(15-19-8)12(18)14-9-2-4-17(5-3-9)11-7-13-20-16-11/h6-7,9H,2-5H2,1H3,(H,14,18)
    • InChIKey: XHMOTEGBUGHJHV-UHFFFAOYSA-N
    • ほほえんだ: S1N=CC(=N1)N1CCC(CC1)NC(C1C=C(C)ON=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 351
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 112

5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6549-1545-40mg
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
2034378-57-7
40mg
$210.0 2023-09-05
Life Chemicals
F6549-1545-5μmol
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
2034378-57-7
5μmol
$94.5 2023-09-05
Life Chemicals
F6549-1545-2mg
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
2034378-57-7
2mg
$88.5 2023-09-05
Life Chemicals
F6549-1545-4mg
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
2034378-57-7
4mg
$99.0 2023-09-05
Life Chemicals
F6549-1545-20mg
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
2034378-57-7
20mg
$148.5 2023-09-05
Life Chemicals
F6549-1545-5mg
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
2034378-57-7
5mg
$103.5 2023-09-05
Life Chemicals
F6549-1545-3mg
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
2034378-57-7
3mg
$94.5 2023-09-05
Life Chemicals
F6549-1545-15mg
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
2034378-57-7
15mg
$133.5 2023-09-05
Life Chemicals
F6549-1545-1mg
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
2034378-57-7
1mg
$81.0 2023-09-05
Life Chemicals
F6549-1545-30mg
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
2034378-57-7
30mg
$178.5 2023-09-05

5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide 関連文献

5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamideに関する追加情報

Introduction to 5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide (CAS No. 2034378-57-7)

5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 2034378-57-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry and drug discovery.

The molecular structure of this compound features a complex arrangement of atoms, including a 5-methyl group, a piperidine ring, and a 1,2,5-thiadiazole moiety, all of which contribute to its distinctive chemical and pharmacological characteristics. The presence of these functional groups suggests potential interactions with biological targets, which has prompted extensive investigation into its therapeutic applications.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The 1,2,5-thiadiazole core is particularly noteworthy due to its reported antimicrobial, anti-inflammatory, and antitumor properties. This motif has been extensively explored in medicinal chemistry, leading to the discovery of several bioactive molecules that have advanced into clinical trials.

The piperidine ring in the structure of 5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is another key feature that contributes to its pharmacological potential. Piperidine derivatives are well-known for their ability to interact with various enzymes and receptors, making them valuable scaffolds for drug development. The combination of the thiadiazole and piperidine moieties in this compound suggests that it may exhibit multiple modes of action, enhancing its therapeutic efficacy.

One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have shown that thiadiazole derivatives can inhibit enzymes such as carbonic anhydrase and phosphodiesterases, which are implicated in conditions like cancer and neurological disorders. The 5-methyl group may further modulate the enzyme binding affinity and selectivity, providing a basis for designing more potent and selective inhibitors.

Recent research has also highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of heterocyclic compounds. By systematically modifying the substituents on the core scaffold, researchers can fine-tune the pharmacological properties of molecules like 5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide. This approach has led to the identification of several lead compounds that are currently being evaluated in preclinical studies.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods not only improve the synthetic accessibility but also allow for the introduction of diverse functional groups at strategic positions within the molecule.

In addition to its potential therapeutic applications, 5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide has been studied for its role in drug delivery systems. Researchers are exploring ways to incorporate this compound into nanoparticles or other delivery vehicles to enhance its bioavailability and target specificity. Such innovations could significantly improve the efficacy of treatments for various diseases.

The pharmacokinetic properties of this compound are also under investigation. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical utility. Preclinical studies have begun to unravel these aspects, providing valuable insights into how 5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylyl]-1,2-oxazole-3-carboxamide behaves in vivo.

One particularly exciting area of research is the use of this compound as a tool for understanding disease mechanisms at a molecular level. By studying how it interacts with biological targets such as enzymes and receptors, scientists can gain insights into how these targets function normally and how their dysfunction contributes to disease. This information can then be used to develop more effective therapies targeting these pathways.

The future prospects for 5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylyl]-1,2-oxazole-3-carboxamide are bright, with ongoing research aimed at elucidating its full potential in medicine and biotechnology。 As our understanding of biology continues to evolve, so too will our ability to harness compounds like this one for therapeutic purposes。

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